

Application Notes and Protocols for Tolfenpyrad

Extraction from Plant Tissues

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Compound of Interest

Compound Name: Tolfenpyrad

Cat. No.: B1681338

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Introduction

Tolfenpyrad is a broad-spectrum insecticide and miticide belonging to the pyrazole class. It is effective against a variety of pests on crops such as fruits, vegetables, and tea.[1][2] Due to its potential toxicity, regulatory bodies in many countries have established maximum residue limits (MRLs) for **tolfenpyrad** in agricultural commodities.[2] Accurate and reliable methods for the extraction and quantification of **tolfenpyrad** residues from plant tissues are therefore essential for consumer safety, regulatory compliance, and environmental monitoring. This document provides detailed protocols for the extraction of **tolfenpyrad** from plant tissues, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Principle of Extraction

The extraction of **tolfenpyrad** from plant matrices typically involves homogenization of the sample followed by solvent extraction to isolate the analyte from the bulk of the plant material. Acetonitrile is a commonly used solvent due to its efficiency in extracting a wide range of pesticides.[3][4][5] A subsequent cleanup step is crucial to remove co-extracted matrix components such as pigments, sugars, and lipids, which can interfere with chromatographic analysis.[4][6] The final extract is then analyzed using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[7][8][9]

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol is based on the widely used EN 15662 QuEChERS method and is suitable for a variety of fruit and vegetable matrices with high water content.^[3]

1. Sample Preparation:

- Weigh 10 g of a homogenized representative sample into a 50 mL centrifuge tube.
- For dry commodities like raisins, a wetting step is necessary. Add a specified amount of deionized water (e.g., 8.5 mL for 5 g of homogenized raisins) and let it stand before proceeding.^[3]

2. Extraction:

- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salts. A common formulation includes 4 g of anhydrous magnesium sulfate (MgSO_4), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.^[3]
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.
- Centrifuge the tube at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.
- The dSPE tube should contain a mixture of sorbents for cleanup. A common composition for general fruits and vegetables is 150 mg of anhydrous MgSO_4 , 25 mg of Primary Secondary Amine (PSA), and 25 mg of C18.^[3] For samples with high pigment content, such as leafy greens, graphitized carbon black (GCB) may be included.

- Vortex the dSPE tube for 30 seconds.

- Centrifuge for 5 minutes at ≥ 3000 g.

4. Final Extract Preparation:

- The resulting supernatant is the final extract.
- For LC-MS/MS analysis, the extract may be diluted (e.g., 10-fold) with deionized water.[\[3\]](#)
- For GC-MS analysis, the extract can often be analyzed directly.[\[10\]](#)
- Filter the extract through a 0.22 or 0.45 μm syringe filter before injection into the analytical instrument.[\[7\]](#)

Protocol 2: Modified Extraction for Tea Samples

Tea leaves present a more complex matrix. This modified QuEChERS protocol is adapted for the analysis of **tolfenpyrad** and its metabolites in tea.[\[2\]](#)

1. Sample Preparation:

- Weigh 2 g of homogenized fresh tea leaves or 1 g of dry tea into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

2. Extraction:

- Add 50 mg of C18, 50 mg of MgSO_4 , 20 mg of graphitized carbon black (GCB), and 20 mg of a novel carbon-based sorbent (CNT-OH) for cleanup.[\[2\]](#)
- Vortex for 1 minute and then centrifuge.

3. Analysis:

- The supernatant is filtered and then analyzed, typically by UPLC-MS/MS for high sensitivity and selectivity.[\[2\]](#)

Data Presentation

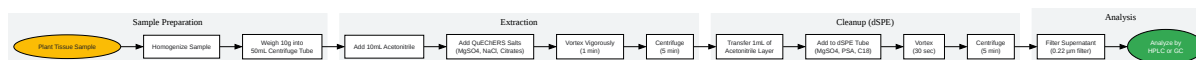
The following table summarizes quantitative data from various studies on **tolfenpyrad** extraction from different plant tissues.

Plant Matrix	Extraction Method	Analytical Technique	Fortification Level (µg/g)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (µg/g)	Reference
Mango Fruit	Solid-Phase Extraction	HPLC-UV	0.03	84-93	< 2	0.03	[7]
Mango Fruit	Solid-Phase Extraction	HPLC-UV	0.3	84-93	< 2	0.03	[7]
Tea (Fresh Leaves)	QuEChE RS	UPLC-MS/MS	0.05 - 5	75.38 - 109.90	≤ 19.09	≤ 0.05	[2]
Lettuce	Magnetic Molecularly Imprinted Polymers	LC-MS/MS	0.05, 0.1, 1	-	-	-	[9]
Various Fruits & Vegetables	QuEChE RS	GCxGC-TOFMS	-	Good recovery values	-	-	[3]
Various Fruits & Vegetables	Modified QuEChE RS	GC-FPD/EC D	0.05 - 1.0	70.1 - 123.5	< 14.8	0.01	[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the QuEChERS-based extraction of **tolfenpyrad** from plant tissues.



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Caption: Workflow for **Tolfenpyrad** Extraction using the QuEChERS method.

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